molecular formula C12H13NO4 B173821 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione CAS No. 161518-24-7

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

Cat. No.: B173821
CAS No.: 161518-24-7
M. Wt: 235.24 g/mol
InChI Key: OGNGGVGRGMBLMA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by functional group modifications to introduce the hydroxymethyl and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl to carboxyl groups.

    Reduction: Reduction of the indole ring to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Methylindole: Lacks the hydroxymethyl and methoxy groups.

    5-Methoxyindole: Lacks the hydroxymethyl and dimethyl groups.

    1,2-Dimethylindole: Lacks the hydroxymethyl and methoxy groups.

Uniqueness

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNGGVGRGMBLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439293
Record name 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161518-24-7
Record name 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 3
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 4
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 5
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 6
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

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